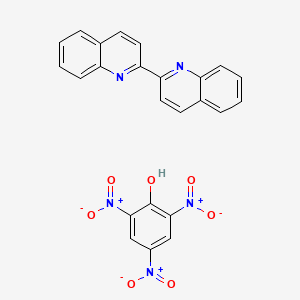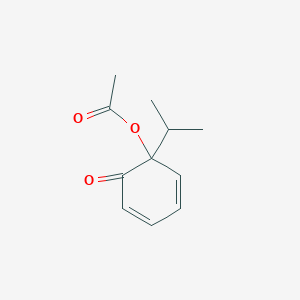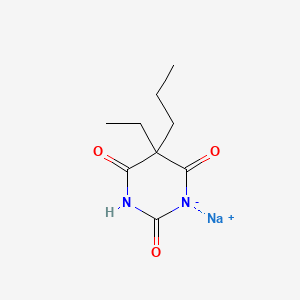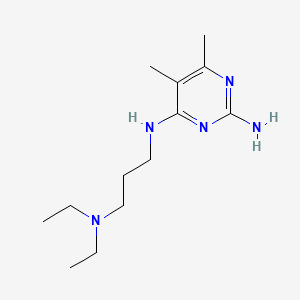
2-Quinolin-2-ylquinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolin-2-ylquinoline and 2,4,6-trinitrophenol are two distinct compounds that have been studied for their unique properties and applications. 2-Quinolin-2-ylquinoline is a quinoline derivative, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Quinolin-2-ylquinoline: can be synthesized through various methods, including the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method involves the reaction of quinoline-2-carboxaldehyde with aniline derivatives under acidic conditions to form the desired product.
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using similar methods as described above. The process is conducted in specialized reactors designed to handle the highly reactive and potentially explosive nature of the intermediates and final product .
Analyse Chemischer Reaktionen
2-Quinolin-2-ylquinoline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol: undergoes several types of reactions:
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents.
Complex Formation: It forms complexes with various metal ions, which can be used in analytical chemistry
Wissenschaftliche Forschungsanwendungen
2-Quinolin-2-ylquinoline: has applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its highly explosive nature, it is used in military applications.
Dyes: Used as a yellow dye in various industries.
Analytical Chemistry: Employed in the Jaffe reaction for creatinine measurement in clinical samples
Wirkmechanismus
2-Quinolin-2-ylquinoline: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
2,4,6-Trinitrophenol: acts primarily as an explosive by undergoing rapid decomposition and releasing large amounts of energy. In biological systems, it can uncouple oxidative phosphorylation, leading to disruptions in cellular energy production .
Vergleich Mit ähnlichen Verbindungen
2-Quinolin-2-ylquinoline: can be compared to other quinoline derivatives, such as quinine and chloroquine, which are known for their antimalarial properties. Its unique structure allows for different binding interactions and biological activities.
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). 2,4,6-trinitrophenol is more acidic and has different solubility properties, making it useful in specific applications .
Eigenschaften
CAS-Nummer |
64640-59-1 |
|---|---|
Molekularformel |
C24H15N5O7 |
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
2-quinolin-2-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H12N2.C6H3N3O7/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI-Schlüssel |
HHUZQXNCGRJGKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)

![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)





![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
